molecular formula C10H9BrO4 B3060777 Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate CAS No. 823225-66-7

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No.: B3060777
CAS No.: 823225-66-7
M. Wt: 273.08
InChI Key: GSCCQDGOXMZBRF-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₉BrO₄. It is primarily used in research and development within the fields of chemistry and pharmacology. The compound is characterized by its unique structure, which includes a bromine atom and a dioxine ring, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step is usually carried out under acidic conditions using a catalyst like sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals involved .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is not well-documented. its structure suggests that it may interact with biological molecules through its bromine atom and dioxine ring, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate its exact molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Methyl 8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Methyl 8-iodo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Uniqueness

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry. Its dioxine ring also provides a stable framework for further functionalization .

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1,4-benzodioxine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCCQDGOXMZBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726425
Record name Methyl 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823225-66-7
Record name Methyl 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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